molecular formula C14H11F3N2O2 B2829973 Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 149771-11-9

Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B2829973
CAS No.: 149771-11-9
M. Wt: 296.249
InChI Key: OCELIATZYRALPP-UHFFFAOYSA-N
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Description

Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C14H11F3N2O2 It is a pyrimidine derivative, characterized by the presence of a trifluoromethyl group at the 4-position and a phenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with benzaldehyde to form ethyl 2-phenylacrylate, which is then subjected to cyclization with trifluoroacetic anhydride and ammonium acetate to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrimidine N-oxides, while reduction can produce dihydropyrimidines.

Scientific Research Applications

Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
  • Ethyl 2-phenyl-4-methylpyrimidine-5-carboxylate
  • Ethyl 2-phenyl-4-(difluoromethyl)pyrimidine-5-carboxylate

Uniqueness

Ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in medicinal chemistry where such characteristics are desirable for drug development .

Properties

IUPAC Name

ethyl 2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2/c1-2-21-13(20)10-8-18-12(9-6-4-3-5-7-9)19-11(10)14(15,16)17/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCELIATZYRALPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821665
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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